H-Ala-Beta-Ala-OH

Description

BenchChem offers high-quality H-Ala-Beta-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Beta-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

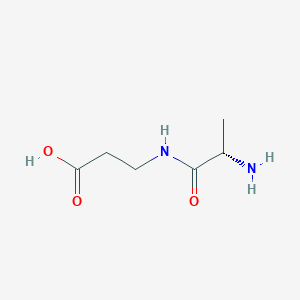

3-[[(2S)-2-aminopropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |

InChI Key |

LHMWTJPMNYKPGC-BYPYZUCNSA-N |

SMILES |

CC(C(=O)NCCC(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)NCCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NCCC(=O)O)N |

sequence |

AX |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of β-Amino Acids in Peptide Science

An In-depth Technical Guide to H-Ala-Beta-Ala-OH (β-Alanyl-L-alanine)

This guide provides a comprehensive technical overview of the dipeptide H-Ala-Beta-Ala-OH, also known as β-Alanyl-L-alanine. Eschewing a conventional historical narrative, which for this specific molecule is largely subsumed by the broader advancements in peptide chemistry, we focus instead on the foundational science, synthesis, characterization, and potential biological relevance of this dipeptide. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies associated with H-Ala-Beta-Ala-OH.

While the twenty proteinogenic α-amino acids form the primary basis of life, the scientific community has shown a growing interest in peptides incorporating non-standard amino acids, particularly β-amino acids. β-Alanine, the only naturally occurring β-amino acid, is a cornerstone of this field.[1][2] Unlike its α-isomer, where the amino group is attached to the α-carbon, β-alanine has its amino group on the β-carbon, a structural distinction that imparts unique conformational properties to the peptides it forms.

The most well-known β-alanine-containing dipeptide is carnosine (β-alanyl-L-histidine), a molecule with significant physiological roles, including intracellular pH buffering and antioxidant activities.[3] The study of carnosine has paved the way for investigating other β-alanine dipeptides, such as H-Ala-Beta-Ala-OH, to explore novel biochemical functions and therapeutic potentials. This guide delves into the specifics of H-Ala-Beta-Ala-OH, a molecule at the intersection of natural product chemistry and modern peptide synthesis.

Historical Context: The Convergence of Discovery and Technology

A specific "discovery" date for H-Ala-Beta-Ala-OH is not documented in the scientific literature. Its existence is a logical consequence of two parallel streams of scientific advancement: the discovery of its constituent amino acids and the development of robust peptide synthesis methodologies.

-

Discovery of β-Alanine: β-Alanine was first identified in the early 20th century as a component of carnosine.[2] Its role as the rate-limiting precursor in carnosine synthesis has since been a major focus of research, particularly in the context of athletic performance and muscle physiology.[4][5]

-

The Dawn of Peptide Synthesis: The ability to chemically link amino acids was pioneered by Emil Fischer. However, the true revolution in creating custom peptides came with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield.[6] This technique, which involves building a peptide chain on an insoluble resin support, dramatically simplified the synthesis process, allowing for the efficient and high-purity production of peptides that were previously difficult to assemble.[7][8][9]

The synthesis of H-Ala-Beta-Ala-OH became feasible and straightforward with the commercial availability of its protected precursors, such as Fmoc-β-Ala-OH, and the refinement of SPPS protocols.[10]

Synthesis of H-Ala-Beta-Ala-OH: A Representative Technical Protocol

The most common and efficient method for synthesizing H-Ala-Beta-Ala-OH is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol details a representative workflow.

Principle of the Method

The synthesis begins by attaching the C-terminal amino acid (L-alanine) to a solid support resin. The peptide is then elongated by sequentially adding the next amino acid (β-alanine). The Nα-amino group of each incoming amino acid is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. A cycle of deprotection (removing the Fmoc group) followed by coupling (forming the peptide bond) is repeated until the desired sequence is assembled. Finally, the completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Materials and Reagents

| Reagent/Material | Purpose |

| Rink Amide MBHA Resin | Solid support for peptide amide synthesis. |

| Fmoc-L-Ala-OH | Protected C-terminal amino acid. |

| Fmoc-β-Ala-OH | Protected N-terminal amino acid. |

| Dimethylformamide (DMF) | Primary solvent for washing and reactions. |

| Dichloromethane (DCM) | Solvent for washing. |

| 20% Piperidine in DMF | Reagent for Fmoc-deprotection. |

| HBTU | Coupling/activating agent. |

| DIPEA | Base for activation and coupling. |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage from resin. |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions. |

| HPLC-grade Water & Acetonitrile | Solvents for purification. |

Step-by-Step Synthesis Protocol

-

Resin Preparation & First Amino Acid Loading:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Drain the DMF and add 20% piperidine/DMF. Agitate for 10 minutes to remove the resin's initial Fmoc group. Repeat once.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Couple the first amino acid, Fmoc-L-Ala-OH, to the resin using an activating agent like HBTU and a base such as DIPEA in DMF.[11] The activation involves forming an active ester, which then readily reacts with the free amine on the resin.[1][12] Agitate for 2 hours.

-

Wash the resin to remove excess reagents.

-

-

Peptide Elongation Cycle (Addition of β-Alanine):

-

Deprotection: Add 20% piperidine/DMF to the resin and agitate for 10 minutes to remove the Fmoc group from the L-alanine residue.[13] Drain and repeat.

-

Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

Coupling: Dissolve Fmoc-β-Ala-OH, HBTU, and DIPEA in DMF. Add this solution to the resin. HBTU rapidly activates the carboxylic acid of Fmoc-β-Ala-OH, allowing for efficient peptide bond formation.[14][15] Agitate for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection step with 20% piperidine/DMF to remove the final Fmoc group from the N-terminal β-alanine.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x), then dry the peptidyl-resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.[16] TIS acts as a scavenger to quench reactive cations generated during cleavage, protecting the peptide from degradation.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[17][18]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification:

-

Precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile solution.

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[19][20][21]

-

Characterization and Physicochemical Properties

Confirming the identity and purity of the synthesized dipeptide is a critical step. This is achieved through a combination of analytical techniques and the measurement of its physical properties.

Physicochemical Data

The following table summarizes key properties for H-Ala-Beta-Ala-OH.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| Appearance | White crystalline powder | Typical for peptides |

| Solubility | Soluble in water | Inferred from polarity |

Analytical Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 161.18. Tandem MS (MS/MS) can be used to sequence the peptide. Fragmentation would yield characteristic b- and y-ions, confirming the β-Ala -> L-Ala sequence.[22][23] The presence of a β-alanine residue can lead to unique fragmentation patterns compared to α-amino acid peptides.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information. The chemical shifts of the α- and β-protons of each residue are distinct and confirm the connectivity and isomeric purity of the dipeptide.[25][26] For instance, the proton signals for the β-alanine moiety will differ significantly from those of the L-alanine residue.

Potential Biological Significance and Future Directions

While H-Ala-Beta-Ala-OH does not have a well-documented biological role like carnosine, its structure suggests several areas for potential investigation.

-

Metabolic Precursor: It could serve as a substrate for peptidases. Specifically, β-aminopeptidases, which cleave N-terminal β-amino acid residues, could hydrolyze this dipeptide.[27] The specificity and kinetics of this interaction could be a subject of study. The existence of cytosolic beta-alanyl-lysine dipeptidases suggests that enzymes capable of processing β-alanyl peptides are present in mammals.[28]

-

Neurotransmitter Analogue: β-alanine itself is considered a neurotransmitter, modulating GABAergic and glutamatergic systems.[29][30] It is plausible that dipeptides containing β-alanine could have neuromodulatory effects, potentially acting as prodrugs or having their own receptor interactions.

-

Tool for Enzyme Discovery: Fluorogenic or chromogenic substrates based on β-alanyl peptides have been used to detect and characterize microbial enzymes, such as β-alanyl aminopeptidases in organisms like Pseudomonas aeruginosa.[11] H-Ala-Beta-Ala-OH can serve as a fundamental structure for developing more complex probes for enzyme activity.

The field is open for researchers to explore the metabolism, distribution, and specific biological activities of this and similar β-alanine-containing dipeptides.

Conclusion

H-Ala-Beta-Ala-OH represents a simple yet intriguing molecule at the confluence of natural product chemistry and synthetic peptide science. While it lacks a singular, celebrated discovery story, its existence is a testament to the power of modern chemical synthesis. This guide has provided a robust, technically grounded framework for its synthesis via SPPS, its analytical characterization, and its potential roles in biological systems. As the exploration of non-proteinogenic amino acids in drug discovery and chemical biology continues to expand, a thorough understanding of fundamental building blocks like H-Ala-Beta-Ala-OH is essential for the scientific community.

References

-

Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved February 7, 2026, from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1596.

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.

- Perry, J. D., et al. (2016). The Synthesis of L-Alanyl and β-Alanyl Derivatives of 2-Aminoacridone and Their Application in the Detection of Clinically-Important Microorganisms. PLoS ONE, 11(7), e0158525.

-

YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 7, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Wikipedia. (n.d.). HBTU. Retrieved February 7, 2026, from [Link]

- Journal of Chemical Education. (n.d.).

-

Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved February 7, 2026, from [Link]

- MDPI. (2023). β-Alanine is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease.

-

Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved February 7, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology.

-

ResearchGate. (n.d.). Physico-chemical properties of synthesized dipeptides. Retrieved February 7, 2026, from [Link]

-

EMBL-EBI. (2023, September 8). Peptidase specificity. Retrieved February 7, 2026, from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved February 7, 2026, from [Link]

- National Institutes of Health. (n.d.). Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. PLoS ONE.

-

Biotage. (2023, January 30). How to purify synthetic peptides - what are the options? Retrieved February 7, 2026, from [Link]

- PubMed. (2007). Structure and dynamics of the homologous series of alanine peptides: a joint molecular dynamics/NMR study. Journal of the American Chemical Society.

-

CDN Isotopes. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved February 7, 2026, from [Link]

-

MedicalNewsToday. (2022, May 30). Beta-alanine: Function, benefits, and sources. Retrieved February 7, 2026, from [Link]

-

University of California, San Diego. (n.d.). Peptide NMR. Retrieved February 7, 2026, from [Link]

- MDPI. (2023, February 19). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients.

-

AAPPTec. (n.d.). Peptide Purification. Retrieved February 7, 2026, from [Link]

- The Journal of Chemical Physics. (2008).

- National Center for Biotechnology Information. (n.d.). Membrane alanyl aminopeptidase. Handbook of Proteolytic Enzymes.

- BioImpacts Journal. (2023, August 20). Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides.

- ACS Publications. (2007). High-Field 1H MAS and 15N CP-MAS NMR Studies of Alanine Tripeptides and Oligomers: Distinction of Antiparallel and Parallel β-Sheet Structures and Two Crystallographically Independent Molecules. The Journal of Physical Chemistry B.

- National Center for Biotechnology Information. (2015). International society of sports nutrition position stand: Beta-Alanine.

-

ABRF. (n.d.). Dipeptide Masses. Retrieved February 7, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science.

- National Center for Biotechnology Information. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

- Proceedings of the National Academy of Sciences. (2012). Structural basis for multifunctional roles of mammalian aminopeptidase N.

-

ResearchGate. (2025, August 6). Alanine as a small molecule neurotransmitter. Retrieved February 7, 2026, from [Link]

-

Matrix Science. (n.d.). Peptide fragmentation. Retrieved February 7, 2026, from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 7, 2026, from [Link]

- ACS Publications. (2026, January 12). Peptide-Tools–Web Server for Calculating Physicochemical Properties of Peptides.

-

ResearchGate. (n.d.). 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2.... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Expected substrate-binding models of aminopeptidase N. Retrieved February 7, 2026, from [Link]

-

Radboud Repository. (n.d.). Chemistry of peptide fragmentation Molecular structures by ion spectroscopy. Retrieved February 7, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]

- 5. mdpi.com [mdpi.com]

- 6. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. bachem.com [bachem.com]

- 9. jpt.com [jpt.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rsc.org [rsc.org]

- 12. bachem.com [bachem.com]

- 13. chempep.com [chempep.com]

- 14. HBTU - Wikipedia [en.wikipedia.org]

- 15. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. peptide.com [peptide.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. peptide.com [peptide.com]

- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. harvardapparatus.com [harvardapparatus.com]

- 22. Mascot help: Peptide fragmentation [matrixscience.com]

- 23. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]

- 24. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 26. chem.uzh.ch [chem.uzh.ch]

- 27. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MEROPS - the Peptidase Database [ebi.ac.uk]

- 29. β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of H-Ala-β-Ala-OH

Abstract

This comprehensive technical guide provides a detailed exploration of the chemical synthesis of the dipeptide H-Ala-β-Ala-OH. The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. This document outlines a strategic approach to the synthesis, beginning with a retrosynthetic analysis and proceeding through the critical stages of amino acid protection, peptide coupling, and final deprotection. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and field-proven methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical, step-by-step protocols.

Introduction: The Significance of H-Ala-β-Ala-OH

The dipeptide H-Ala-β-Ala-OH, composed of L-alanine and β-alanine, serves as a valuable model system and building block in medicinal chemistry and peptide science. While α-amino acids are the proteinogenic constituents of life, β-amino acids introduce unique conformational properties into peptide structures.[1][2] The incorporation of β-alanine can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[3] Understanding the synthesis of this fundamental dipeptide provides a solid foundation for the construction of more complex and functionally diverse peptide-based molecules.

The chemical synthesis of dipeptides is a multi-step process that necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.[4] This guide will detail a robust and widely applicable solution-phase synthesis strategy.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to H-Ala-β-Ala-OH reveals the key bond disconnection at the amide linkage. This disconnection points to two primary synthons: an N-terminally protected L-alanine and a C-terminally protected β-alanine.

Figure 1: Retrosynthetic Analysis of H-Ala-β-Ala-OH

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Entrapping unusual folding characteristics of the beta-Ala residues in a model peptide: Boc-beta-Ala-Aib-beta-Ala-NHCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Solid-Phase Synthesis of H-Ala-β-Ala-OH: A Detailed Protocol and Application Note

Introduction: The Strategic Assembly of an α,β-Dipeptide

Solid-phase peptide synthesis (SPPS), a revolutionary technique conceived by R.B. Merrifield, has become the cornerstone of modern peptide chemistry, enabling the efficient and streamlined construction of complex peptide sequences.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of the dipeptide H-Ala-β-Ala-OH, a molecule of interest in various biochemical and pharmaceutical contexts due to the incorporation of a β-amino acid. The presence of β-alanine introduces a unique structural motif, altering the peptide backbone and influencing its conformational properties and proteolytic stability.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a stepwise procedure but also the underlying scientific rationale for each manipulation. We will employ the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a Wang resin support, which is ideally suited for the synthesis of peptides with a C-terminal carboxylic acid.[2][3] The protocol is meticulously designed to be a self-validating system, with integrated checkpoints to ensure the successful progression of the synthesis.

Core Principles and Strategic Considerations

Each cycle of amino acid addition involves two critical steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, and the subsequent coupling of the next N-Fmoc protected amino acid.[1] The efficiency of these steps is paramount to achieving a high purity final product. We will utilize a robust activation chemistry employing HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond.[5][6] HBTU is a highly efficient coupling reagent, and the inclusion of HOBt serves to suppress potential racemization and can act as a nucleophilic catalyst.[5]

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis of H-Ala-β-Ala-OH, based on a 0.1 mmol scale.

| Parameter | Value | Rationale & Details |

| Starting Resin | Wang Resin | Polystyrene-based resin for generating C-terminal acid peptides.[4] |

| Resin Substitution | ~0.5 mmol/g | A moderate substitution level is suitable for short peptides. |

| Scale of Synthesis | 0.1 mmol | Based on 200 mg of resin. |

| Fmoc-β-Ala-OH (Loading) | 4 equivalents (0.4 mmol) | Excess ensures efficient loading of the first amino acid. |

| Fmoc-Ala-OH (Coupling) | 3 equivalents (0.3 mmol) | Sufficient excess for driving the coupling reaction to completion. |

| HBTU/HOBt | 2.9 equivalents (0.29 mmol) | Near-equimolar amount relative to the amino acid for activation. |

| DIPEA | 6 equivalents (0.6 mmol) | A non-nucleophilic base to facilitate the coupling reaction. |

| Fmoc Deprotection Solution | 20% Piperidine in DMF (v/v) | Standard reagent for the cleavage of the Fmoc protecting group.[7] |

| Cleavage Cocktail | 95% TFA, 5% Water (v/v) | A simple and effective cocktail for unprotected peptides.[4] |

| Expected Yield | 70-90% (crude) | Typical yield for a dipeptide synthesis. |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of H-Ala-β-Ala-OH.

Detailed Experimental Protocols

PART 1: Resin Preparation and First Amino Acid Loading

1.1 Resin Swelling:

-

Place 200 mg of Wang resin (~0.5 mmol/g, 0.1 mmol) in a peptide synthesis vessel equipped with a frit.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation. This step is crucial for exposing the reactive sites within the resin beads.

-

Drain the DMF.

1.2 Loading of Fmoc-β-Ala-OH: Rationale: The first amino acid is attached to the resin via an ester linkage. The use of N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a well-established method for this esterification.[8]

-

In a separate vial, dissolve Fmoc-β-Ala-OH (125 mg, 0.4 mmol, 4 eq) in 3 mL of dichloromethane (DCM). A small amount of DMF can be added if solubility is an issue.

-

Add the Fmoc-β-Ala-OH solution to the swollen resin.

-

Add DIC (62 µL, 0.4 mmol, 4 eq) to the resin slurry.

-

In a separate small vial, dissolve DMAP (1.2 mg, 0.01 mmol, 0.1 eq) in 100 µL of DMF and add it to the reaction mixture.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To monitor the reaction, a small sample of the resin can be taken, washed, dried, and the loading determined by UV spectrophotometry of the piperidine-Fmoc adduct after a test deprotection.[9]

1.3 Capping of Unreacted Hydroxyl Groups: Rationale: This step ensures that any unreacted hydroxyl groups on the resin are blocked to prevent the formation of deletion sequences in the subsequent steps.

-

Drain the reaction mixture and wash the resin three times with 5 mL of DMF and three times with 5 mL of DCM.

-

Prepare a capping solution of 10% acetic anhydride and 10% pyridine in DCM.

-

Add 5 mL of the capping solution to the resin and agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL).

PART 2: Peptide Elongation Cycle

2.1 Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.[7]

-

Agitate for 3 minutes, then drain.

-

Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for an additional 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

2.2 Coupling of Fmoc-Ala-OH: Rationale: The carboxylic acid of the incoming Fmoc-Ala-OH is activated by HBTU/HOBt to form an active ester, which then readily reacts with the free amine on the resin-bound β-alanine.[5]

-

In a separate vial, dissolve Fmoc-Ala-OH (93 mg, 0.3 mmol, 3 eq), HBTU (110 mg, 0.29 mmol, 2.9 eq), and HOBt (44 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF.

-

Add the activation solution to the resin.

-

Add N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 eq) to the reaction vessel. The solution will typically turn yellow.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling, perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

2.3 Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection procedure as described in step 2.1 to remove the N-terminal Fmoc group from the alanine residue.

-

After the final deprotection, wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), followed by a final wash with methanol (3 x 5 mL) to shrink the resin beads.

-

Dry the resin under high vacuum for at least 1 hour.

PART 3: Cleavage, Purification, and Analysis

3.1 Cleavage of the Peptide from the Resin: Rationale: For a simple, unprotected peptide, a cleavage cocktail of TFA and water is sufficient. Water acts as a scavenger for the carbocations generated during the cleavage of the benzyl ester linkage.[4]

-

Place the dried peptide-resin in a 10 mL flask.

-

Prepare the cleavage cocktail by mixing 1.9 mL of TFA and 0.1 mL of water (95:5 v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[10][11]

-

Filter the resin through a sintered funnel and collect the filtrate.

-

Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.

3.2 Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing 10 mL of ice-cold diethyl ether.

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture and carefully decant the ether.

-

Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

3.3 Purification and Analysis: Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying and analyzing synthetic peptides. A C18 column is typically used, and the peptide is eluted with a gradient of acetonitrile in water containing TFA as an ion-pairing agent.[12][13]

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water or a weak acetonitrile/water solution.

-

Purify the peptide by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA). A shallow gradient (e.g., 0-30% acetonitrile over 30 minutes) is often effective for small, hydrophilic peptides.

-

Collect the fractions corresponding to the major peak.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight.

-

Troubleshooting and Field-Proven Insights

-

Incomplete Loading of the First Amino Acid: If loading is low, extend the reaction time or consider using a different activation method, such as preparing the symmetrical anhydride of Fmoc-β-Ala-OH.

-

Incomplete Coupling: A positive Kaiser test after the coupling step indicates that the reaction has not gone to completion. In this case, a second coupling with fresh reagents is recommended. For this simple dipeptide, steric hindrance is not expected to be a major issue.

-

Peptide Insolubility during Precipitation: If the peptide does not precipitate well in diethyl ether, try using a different anti-solvent such as methyl tert-butyl ether (MTBE), or a mixture of ether and hexane.

Conclusion

This application note provides a robust and reliable protocol for the solid-phase synthesis of H-Ala-β-Ala-OH. By understanding the chemical principles behind each step and adhering to the detailed procedures, researchers can confidently synthesize this and other simple α,β-dipeptides with high purity and yield. The integration of in-process controls, such as the Kaiser test, ensures the integrity of the synthesis at each critical juncture, embodying the principles of a self-validating and trustworthy scientific protocol.

References

- (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Gopi, H. N., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8493-8500.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.

- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- Ningbo Inno Pharmchem Co., Ltd. (2025, December 5). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.

- PubMed. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

- ResearchGate. (2025, August 6). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.

- Patent WO2017127007A1. (2017). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.

- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin.

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.

- ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings.

- Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins.

- Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Humana Press.

- Propeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.

- MedchemExpress. (n.d.). Fmoc-Ala-Wang resin.

- Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

Sources

- 1. bachem.com [bachem.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biovera.com.au [biovera.com.au]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. hplc.eu [hplc.eu]

- 13. renyi.hu [renyi.hu]

coupling reagents for incorporating H-Ala-Beta-Ala-OH in SPPS

Application Note & Protocol Guide

Topic: Advanced Coupling Strategies for the Incorporation of H-Ala-β-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Challenges of β-Alanine Dipeptides in SPPS

The incorporation of non-native amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to analogues with enhanced proteolytic stability, modulated receptor affinity, and unique conformational properties.[1] β-amino acids, with their additional methylene group in the backbone, are particularly valuable for inducing specific secondary structures like helices and turns.[2] However, their structural deviation from α-amino acids introduces distinct challenges during Solid-Phase Peptide Synthesis (SPPS).

The dipeptide H-Ala-β-Ala-OH presents a specific and increasingly common synthetic challenge. While not as sterically hindered as residues like Aib, the flexible β-alanine backbone can influence peptide aggregation, and the nucleophilicity of the N-terminal alanine can be affected by the preceding residue. Furthermore, incomplete couplings can lead to deletion sequences that are difficult to separate during purification. An interesting side reaction to be aware of during SPPS is the potential for unintentional β-alanine insertion, which can occur under certain condensation conditions.[3][4]

This guide provides a detailed analysis of coupling reagent selection and optimization for the efficient and high-fidelity incorporation of the H-Ala-β-Ala-OH dipeptide unit. We will move beyond simple reagent lists to explain the chemical rationale behind our protocol recommendations, empowering you to troubleshoot and adapt these methods for your specific peptide sequence.

Section 1: The Mechanistic Landscape of Coupling Reagents

The success of any SPPS step hinges on the efficient activation of the C-terminal carboxyl group of the incoming amino acid (or in this case, dipeptide) to facilitate amide bond formation with the N-terminal amine of the resin-bound peptide. The choice of activating agent, or "coupling reagent," is therefore critical.[5] These reagents are broadly categorized into two main classes used in modern Fmoc-SPPS: carbodiimides and onium salts (aminium/uronium and phosphonium).

Onium Salt Reagents: The High-Performance Standard

Onium salt-based reagents are the workhorses of modern SPPS, prized for their high reactivity and rapid kinetics.[5] They function by reacting with the carboxyl group to form a highly reactive ester intermediate, which is then readily attacked by the peptide's N-terminal amine.

-

Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These are among the most efficient coupling reagents available.[6] Their mechanism involves the formation of an active ester, typically with an additive like HOBt or its superior analogue, HOAt.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the gold standard, especially for "difficult" or sterically hindered couplings.[7] Its superiority over the historically popular HBTU stems from the HOAt moiety it generates. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and making HATU more reactive and less prone to racemization than HBTU.

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure® as the leaving group. It boasts coupling efficiencies comparable or even superior to HATU and offers significant safety advantages, as its byproducts are not explosive like those derived from HOBt or HOAt.[5][8]

-

-

Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), function similarly to aminium salts but can be less reactive in some challenging contexts. They are known for their stability and are effective for most standard couplings.

Carbodiimide Reagents: The Classic Approach for Minimizing Racemization

Carbodiimides, most notably DIC (N,N'-Diisopropylcarbodiimide), represent an older but still highly relevant class of reagents. DIC functions by activating the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and side reactions. Therefore, DIC is almost always used with a nucleophilic additive.

-

DIC with OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): This combination is arguably the best method when minimizing racemization is the absolute priority.[3][9] Oxyma is a highly effective additive that rapidly traps the O-acylisourea intermediate to form a more stable and reactive Oxyma-ester, significantly suppressing racemization compared to older additives like HOBt.[9] This system avoids the use of a strong organic base during the activation step, which is a key factor in preventing epimerization of the activated amino acid.[5]

Section 2: Visualizing the Coupling Process

To better understand the sequence of events on the solid support, the following diagrams illustrate the general mechanism of amide bond formation and a typical SPPS workflow.

Caption: General mechanism of amide bond formation in SPPS.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mesalabs.com [mesalabs.com]

- 4. chimia.ch [chimia.ch]

- 5. bachem.com [bachem.com]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. oxymapure.com [oxymapure.com]

Application Notes and Protocols for the Synthesis of Advanced Cell-Penetrating Peptides Utilizing H-Ala-β-Ala-OH Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-penetrating peptides (CPPs) represent a formidable class of vectors for the intracellular delivery of therapeutic cargo. However, their clinical translation is often hampered by limited proteolytic stability and unpredictable conformational behavior. This guide details the strategic incorporation of the H-Ala-β-Ala-OH dipeptide motif into CPP sequences to overcome these limitations. The inclusion of β-amino acids, such as in the Ala-β-Ala structure, imparts significant resistance to enzymatic degradation and pre-organizes the peptide backbone into stable secondary structures.[1][2][3] This pre-organization can enhance membrane interaction and subsequent cellular uptake. We provide a comprehensive overview of the underlying principles and detailed, field-proven protocols for the solid-phase peptide synthesis (SPPS) of a model CPP, Tat(48-60), modified with an Ala-β-Ala unit. This guide is intended to equip researchers with the knowledge to design and synthesize next-generation CPPs with enhanced therapeutic potential.

Introduction: The Rationale for Incorporating β-Amino Acids into CPPs

Cell-penetrating peptides are typically short, cationic, and/or amphipathic sequences capable of traversing cellular membranes to deliver a wide array of cargo molecules, from small molecules to large biologics like proteins and nucleic acids.[][5] The archetypal CPP, Tat, derived from the HIV-1 transactivator of transcription, has paved the way for numerous designs.[5] Despite their promise, native α-peptides are rapidly degraded by proteases in biological systems, severely limiting their bioavailability and therapeutic window.[3][6]

The substitution of α-amino acids with their β-homologs is a powerful strategy to address this critical instability. The fundamental difference lies in the peptide backbone; β-amino acids introduce an additional carbon atom, elongating the backbone and sterically shielding the amide bonds from proteolytic enzymes.[2][3] Peptides constructed with β-amino acid units have demonstrated a superior stability profile against a multitude of peptidases.[3][7]

Beyond stability, the incorporation of β-amino acids, particularly in defined motifs like Ala-β-Ala, offers a unique advantage in conformational control. The altered backbone geometry promotes the formation of stable, well-defined secondary structures, such as helices and turns, even in short sequences.[1][8] This is in stark contrast to many short α-peptides which exist as a random coil in solution. A pre-organized, stable conformation is hypothesized to facilitate more efficient and predictable interactions with the cell membrane, a critical first step in cellular entry.

Key Advantages of Incorporating the Ala-β-Ala Motif:

-

Enhanced Proteolytic Stability: The β-peptide bond is inherently resistant to cleavage by common proteases, prolonging the peptide's half-life in vivo.[2][3]

-

Conformational Pre-organization: The motif acts as a structural scaffold, inducing stable secondary structures that can enhance membrane binding and internalization efficiency.[1][8]

-

Maintained Bioactivity: Strategic placement of the β-amino acid can preserve or even enhance the cell-penetrating capability of the parent sequence.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of CPPs is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9] The use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the modern standard, offering mild deprotection conditions and high yields.[10]

For the incorporation of the Ala-β-Ala motif, it is highly advantageous to use a pre-formed Fmoc-Ala-β-Ala-OH dipeptide building block. This approach offers several benefits over the stepwise addition of individual amino acids:

-

Improved Efficiency: Two residues are incorporated in a single coupling step, accelerating the overall synthesis time.[11]

-

Reduced Risk of Side Reactions: Minimizes potential side reactions associated with the individual coupling of β-alanine.

-

Suppression of Aggregation: The use of dipeptide units, particularly those that induce turns, can disrupt inter-chain hydrogen bonding that leads to on-resin aggregation—a common problem in SPPS known as "difficult sequences".[11]

Workflow for CPP Synthesis using an Ala-β-Ala Dipeptide Building Block

Figure 1. General workflow for the Fmoc-based solid-phase synthesis of a CPP incorporating a dipeptide building block.

Detailed Protocols

This section provides a step-by-step protocol for the manual synthesis of a model CPP, a modified Tat(48-60) peptide, on a 0.1 mmol scale. The sequence is: H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ala-β-Ala-Gly-OH . The Ala-β-Ala motif replaces the original Pro-Pro sequence to enhance stability.

Materials and Reagents:

| Reagent/Material | Purpose | Typical Amount (0.1 mmol scale) |

| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Solid support for peptide amide | 200 mg |

| Fmoc-Amino Acids (Gly, Arg(Pbf), Lys(Boc), Gln(Trt)) | α-Amino acid building blocks | 0.4 mmol (4 eq.) per coupling |

| Fmoc-Ala-β-Ala-OH | Dipeptide building block | 0.4 mmol (4 eq.) |

| N,N-Dimethylformamide (DMF) | Primary solvent | As needed for washes/reactions |

| Dichloromethane (DCM) | Solvent for resin swelling | As needed |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection reagent | ~10 mL per deprotection cycle |

| HBTU (HBTU) | Coupling activator | 0.38 mmol (3.8 eq.) per coupling |

| N,N'-Diisopropylethylamine (DIPEA) | Activation base | 0.8 mmol (8 eq.) per coupling |

| Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) | Cleavage and side-chain deprotection | 10 mL |

| Diethyl Ether (cold) | Peptide precipitation | ~40 mL |

| Acetonitrile (ACN) with 0.1% TFA | HPLC Mobile Phase B | As needed |

| Deionized Water with 0.1% TFA | HPLC Mobile Phase A | As needed |

Protocol 3.1: Peptide Synthesis (Manual SPPS)

-

Resin Preparation:

-

Place 200 mg of Rink Amide resin in a fritted reaction vessel.

-

Swell the resin in DCM for 30 minutes, then wash thoroughly with DMF (5 x 10 mL). The general process begins by attaching the first C-terminal amino acid to the resin.[9]

-

-

First Amino Acid Coupling (Fmoc-Gly-OH):

-

Perform Fmoc deprotection on the resin by adding 20% piperidine/DMF. Agitate for 3 minutes, drain, then add fresh reagent and agitate for an additional 10 minutes.[6]

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.8 eq.), and DIPEA (8 eq.) in ~3 mL of DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, extend the coupling time.

-

-

Chain Elongation (Stepwise addition of α-amino acids):

-

Repeat the Fmoc deprotection and coupling steps (as in step 2) for each subsequent amino acid in the sequence (working from C-terminus to N-terminus): Gln(Trt), Arg(Pbf), Arg(Pbf).

-

-

Dipeptide Building Block Coupling (Fmoc-Ala-β-Ala-OH):

-

Perform the standard Fmoc deprotection on the peptide-resin.

-

Activate the Fmoc-Ala-β-Ala-OH dipeptide (4 eq.) with HBTU (3.8 eq.) and DIPEA (8 eq.) in DMF.

-

Add the activated dipeptide solution to the resin and agitate for 2-3 hours. Dipeptide couplings can sometimes be slower and may require extended reaction times.

-

Causality: Using the pre-formed dipeptide ensures the correct Ala-β-Ala connectivity and avoids potential side reactions or incomplete couplings that can occur with individual β-amino acids.

-

Confirm complete coupling with a Kaiser test.

-

-

Completion of Synthesis:

-

Continue the chain elongation by repeating the deprotection and coupling cycles for the remaining amino acids: Arg(Pbf), Arg(Pbf), Lys(Boc), Lys(Boc), Arg(Pbf), Gly.

-

After the final coupling, perform a final Fmoc deprotection to reveal the N-terminal amine.

-

Wash the completed peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Protocol 3.2: Cleavage and Deprotection

-

Place the dry peptide-resin in a 50 mL conical tube.

-

Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Pbf, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

-

-

Agitate the mixture at room temperature for 3-4 hours.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

-

Centrifuge the suspension (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3.3: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal volume of 50% Acetonitrile/Water.

-

Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

Use a linear gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN). A typical gradient might be 5-65% B over 30 minutes.

-

Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

-

-

Characterization and Quality Control:

-

Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95% is desirable).

-

Confirm the identity and molecular weight of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of the final peptide.

-

Mechanism of Cellular Uptake

The precise mechanisms by which CPPs enter cells are still a subject of active research, but they are generally categorized into two main pathways: direct membrane translocation and endocytosis.

Figure 2. Major pathways for CPP-mediated cellular uptake.

-

Direct Translocation: This energy-independent process involves the CPP directly crossing the lipid bilayer. Models propose mechanisms such as the formation of transient pores or the destabilization of the membrane structure, allowing the peptide and its cargo to pass through.[12] The stable, amphipathic structures induced by the Ala-β-Ala motif may facilitate this direct interaction and penetration.

-

Endocytosis: This is an energy-dependent process where the cell actively engulfs the CPP-cargo complex by forming vesicles.[12] The complex is trapped within an endosome, and for the cargo to be effective, it must escape this vesicle into the cytoplasm. The ability of cationic CPPs to destabilize membranes is also crucial for this endosomal escape step.

The dominant pathway often depends on the CPP concentration, the nature of the cargo, and the cell type.

Conclusion

The strategic incorporation of H-Ala-β-Ala-OH dipeptide units into cell-penetrating peptides is a validated and highly effective method for enhancing their therapeutic properties. This approach directly addresses the primary challenges of proteolytic instability and conformational ambiguity that have hindered the clinical progress of many peptide-based therapeutics. By providing a stable, structurally defined backbone, the Ala-β-Ala motif can lead to CPPs with improved in vivo longevity and potentially greater cell uptake efficacy. The detailed protocols provided herein offer a robust framework for researchers to synthesize and evaluate these advanced peptide vectors, paving the way for the development of more effective intracellular drug delivery systems.

References

-

Pavone, V., Lombardi, A., D'Auria, G., Saviano, M., Nastri, F., Paolillo, L., Di Blasio, B., & Pedone, C. (1992). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Biopolymers, 32(2), 173-83. [Link]

-

Wikipedia. (n.d.). Cell-penetrating peptide. Retrieved from [Link]

-

Calo, G., Guerrini, R., Rizzi, A., Salvadori, S., & Regoli, D. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(9), 1337-1349. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Bachem. (2012). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 66(5), 334-339. [Link]

-

Pujals, S., & Giralt, E. (2002). The effect of peptide conformation on membrane permeability. The international journal of biochemistry & cell biology, 34(5), 471-8. [Link]

-

Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 1(1), 123-41. [Link]

- Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.

-

Coin, I., Beyermann, M., & Bienert, M. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 24(11), e3124. [Link]

-

Alhassan, M. A., & Amine, A. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Journal of Chemical and Pharmaceutical Research, 8(1), 45-55. [Link]

-

Gademann, K., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica chimica acta, 87(5), 1148-1159. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-56. [Link]

-

de la Torre, P. F., et al. (2020). Polypeptide formation in clusters of β-alanine amino acids by single ion impact. Scientific reports, 10(1), 12759. [Link]

-

Jang, S., & Shin, S. (2006). Conformational structure, dynamics, and solvation energies of small alanine peptides in water and carbon tetrachloride. Journal of pharmaceutical sciences, 95(10), 2219-33. [Link]

-

Accardo, A., & Tesauro, D. (2021). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Molecules (Basel, Switzerland), 26(11), 3326. [Link]

-

LifeTein. (n.d.). Cell penetrating peptide CPP synthesis service. Retrieved from [Link]

-

Thorpe, M. P., Smith, A. N., Blackwell, D. J., Hopkins, C. R., Knollmann, B. C., Akers, W. S., & Johnston, J. N. (2024). The backbone constitution drives passive permeability independent of side chains in depsipeptide and peptide macrocycles inspired by ent-verticilide. Chemical science, 15(35), 13182-13190. [Link]

-

Henninot, A., Collins, J. C., & Nuss, J. M. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]

-

Bacsa, B., Horváti, K., Bõsze, S., & Kappe, C. O. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of organic chemistry, 75(6), 2103-6. [Link]

-

Meaden, S., et al. (2024). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society. [Link]

-

van der Veken, P., et al. (2014). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. ResearchGate. [Link]

Sources

- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The backbone constitution drives passive permeability independent of side chains in depsipeptide and peptide macrocycles inspired by ent -verticilide ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02758B [pubs.rsc.org]

H-Ala-Beta-Ala-OH in the Design of Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of β-Amino Acids in Peptidomimetic Inhibitor Design

In the landscape of enzyme inhibitor design, the quest for molecules with enhanced stability, predictable conformations, and high potency is perpetual. While peptides are attractive starting points due to their inherent biological activity, their susceptibility to proteolytic degradation presents a significant hurdle in drug development. The incorporation of non-natural amino acids, particularly β-amino acids, into peptide scaffolds has emerged as a powerful strategy to overcome this limitation. The dipeptide H-Ala-Beta-Ala-OH, composed of L-alanine and the β-amino acid β-alanine, serves as a fundamental building block in the construction of such peptidomimetics.

The key distinction of a β-amino acid lies in the position of the amino group on the β-carbon, one atom further from the carboxyl group compared to the α-amino acids found in natural proteins. This seemingly subtle structural alteration has profound implications for the resulting peptide backbone, influencing its conformational preferences and rendering it resistant to degradation by common proteases.[1] This increased stability is a cornerstone of the rationale for utilizing β-amino acid-containing peptides in inhibitor design.

This technical guide provides an in-depth exploration of the application of H-Ala-Beta-Ala-OH and, more broadly, β-alanine-containing peptides, in the design of enzyme inhibitors. We will delve into the mechanistic principles, provide detailed protocols for synthesis and characterization, and present a case study to illustrate the practical application of these concepts.

Rationale for Incorporating β-Alanine into Enzyme Inhibitors

The inclusion of β-alanine into a peptide sequence is not merely a substitution but a strategic design choice driven by several key advantages:

-

Enhanced Proteolytic Stability: Peptides composed of β-amino acids exhibit remarkable resistance to enzymatic degradation by proteases and peptidases, which are evolved to recognize and cleave peptide bonds between α-amino acids. This intrinsic stability translates to a longer biological half-life for inhibitor candidates, a critical parameter for therapeutic efficacy.

-

Conformational Constraint and Pre-organization: The additional methylene group in the β-amino acid backbone introduces a greater degree of conformational rigidity compared to its α-amino acid counterpart. This can be exploited to pre-organize the peptide inhibitor into a bioactive conformation that mimics the transition state of the enzymatic reaction or complements the active site of the target enzyme. For instance, the incorporation of β-alanine has been shown to be a novel molecular tool for the design of gamma-turns, a specific type of secondary structure.[2]

-

Scaffolding for Functional Groups: Dipeptides like H-Ala-Beta-Ala-OH can serve as versatile scaffolds. The alanine residue can be modified to introduce side chains that interact with specific pockets of the enzyme's active site, while the β-alanine provides the stable backbone. This modularity allows for the systematic exploration of structure-activity relationships (SAR).

Case Study: A Cyclic Tetrapeptide Incorporating β-Alanine

While a specific, highly potent linear inhibitor based solely on H-Ala-Beta-Ala-OH is not extensively documented in readily available literature, the principles of its utility are well-demonstrated in more complex structures. A compelling example is the synthesis and conformational analysis of the cyclic tetrapeptide cyclo-(L-Pro-beta-Ala-L-Pro-beta-Ala).[2] This molecule, while not designed as an enzyme inhibitor itself, provides invaluable insights into the structural implications of incorporating β-alanine.

The synthesis of this cyclic peptide was achieved through classical solution-phase methods, with the final cyclization carried out using N,N'-dicyclohexylcarbodiimide (DCCI).[2] X-ray crystal structure analysis revealed a highly organized conformation stabilized by two intramolecular hydrogen bonds between the carbonyl and amino groups of the two β-alanine residues.[2] This hydrogen bonding pattern results in a C7 structure, where both proline residues occupy the second position of an inverse gamma-turn.[2]

This case study underscores the profound influence of β-alanine on peptide conformation, forcing the peptide backbone into a well-defined and stable structure. This principle of conformational pre-organization is central to the rational design of enzyme inhibitors, where locking the inhibitor into its binding-competent conformation can significantly enhance its potency.

Target Enzyme Classes for β-Alanine-Containing Inhibitors

The versatility of the β-alanine scaffold makes it applicable to the design of inhibitors for a range of enzyme classes. Two prominent examples include:

-

Metalloproteases: This broad class of enzymes, which includes carboxypeptidases and angiotensin-converting enzyme (ACE), plays crucial roles in various physiological and pathological processes.[3][4] Peptide-based inhibitors are a major focus for targeting these enzymes. The stability conferred by β-alanine makes it an attractive component for designing inhibitors of metalloproteases, which are often involved in chronic conditions requiring sustained therapeutic intervention.

-

Serine Proteases: Enzymes like Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes therapy, are serine proteases that recognize specific dipeptidyl sequences.[5] While DPP-IV typically cleaves peptides with a penultimate proline or alanine, the design of inhibitors often involves creating non-cleavable mimics of these substrates. The incorporation of β-alanine can create such a stable peptidomimetic.

Protocols

PART 1: Synthesis of a β-Alanine-Containing Peptide

This protocol provides a general workflow for the solid-phase synthesis of a simple peptide containing a β-alanine residue. For incorporating H-Ala-Beta-Ala-OH as a unit, a similar step-wise approach would be followed, coupling first β-Alanine and then Alanine to the resin.

Materials:

-

Fmoc-protected amino acids (including Fmoc-β-Ala-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (e.g., Fmoc-β-Ala-OH) (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis

Caption: Solid-phase peptide synthesis workflow.

PART 2: Enzyme Inhibition Assay - A General Fluorogenic Protocol

This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a synthesized peptide inhibitor against a model protease using a fluorogenic substrate.

Materials:

-

Target enzyme (e.g., a matrix metalloproteinase, MMP)

-

Fluorogenic substrate specific for the target enzyme

-

Synthesized peptide inhibitor (e.g., a β-alanine-containing peptide)

-

Assay buffer (enzyme-specific, e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35 for MMPs)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Solutions:

-

Prepare a stock solution of the peptide inhibitor in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for the IC₅₀ determination.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in assay buffer.

-

Dilute the enzyme to its working concentration in assay buffer. Keep on ice.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add:

-

Assay buffer (for blank and control wells)

-

Inhibitor dilutions (for test wells)

-

-

Add the enzyme solution to all wells except the blank.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. Record data every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the control (no inhibitor) well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

-

Enzyme Inhibition Assay Workflow

Sources

- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. laskerfoundation.org [laskerfoundation.org]

- 3. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of the Dipeptide H-Ala-β-Ala-OH

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The robust characterization of synthetic peptides is a cornerstone of modern drug development and biochemical research. Ensuring the identity, purity, and structural integrity of a peptide is not merely a quality control step; it is fundamental to the reliability and reproducibility of experimental data. This guide provides a comprehensive, multi-technique framework for the analytical characterization of the dipeptide H-Ala-β-Ala-OH.

We move beyond simple protocol recitation to explain the underlying principles and the scientific rationale behind methodological choices. Each technique—from chromatography to mass spectrometry and NMR—offers a unique lens through which to view the molecule. By integrating these orthogonal approaches, we build a complete and validated analytical picture, ensuring the highest degree of confidence in the final product. This document is designed to be a practical and authoritative resource for any scientist engaged in the synthesis, quality control, or application of small peptides.

Introduction to H-Ala-β-Ala-OH and Analytical Imperatives

H-Ala-β-Ala-OH is a dipeptide composed of L-alanine and the non-proteinogenic amino acid β-alanine. The presence of β-alanine, a structural isomer of α-alanine, introduces unique physicochemical properties and potential biological activities. Unlike α-amino acids, the amino group in β-alanine is attached to the β-carbon, leading to greater structural flexibility.[1] The rigorous characterization of such peptides is critical to:

-

Confirm Identity: Verify the correct amino acid sequence and covalent structure.

-

Determine Purity: Quantify the target peptide relative to process-related impurities (e.g., deletion sequences, incompletely deprotected species) and degradation products.[2]

-

Ensure Stability: Assess degradation pathways under various stress conditions, which is crucial for formulation and shelf-life studies.[3][4]

-

Fulfill Regulatory Requirements: Provide a complete analytical package that meets the stringent standards of regulatory bodies like the FDA and EMA.[3][5]

This application note details an integrated analytical workflow employing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

Physicochemical Properties of H-Ala-β-Ala-OH

A foundational understanding of the peptide's properties is essential for method development.

| Property | Value | Rationale for Analytical Method Development |

| Molecular Formula | C₆H₁₂N₂O₃ | Used to calculate the exact monoisotopic mass for mass spectrometry. |

| Average Molecular Weight | 160.17 g/mol | Guides mass spectrometry settings and concentration calculations. |

| Monoisotopic Mass | 160.0848 Da | The primary target for high-resolution mass spectrometry to confirm identity. |

| Isoelectric Point (pI) | ~6.0 (Predicted) | Influences charge state in ESI-MS and retention behavior in ion-exchange chromatography. Helps in selecting mobile phase pH for RP-HPLC to ensure optimal peak shape.[2] |

| Polarity | High | Due to free N- and C-termini and the peptide backbone, it is highly water-soluble. This necessitates careful selection of RP-HPLC conditions to achieve adequate retention.[6][7] |

Chromatographic Analysis for Purity and Quantification

Reversed-phase HPLC is the gold standard for assessing the purity of synthetic peptides due to its high resolving power and compatibility with UV and MS detection.[2][8][9]

Principle of RP-HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobicity.[8] Peptides bind to a nonpolar stationary phase (e.g., C18 silica) in a polar aqueous mobile phase. Elution is achieved by increasing the concentration of a less polar organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions between the peptide and the stationary phase.[8][9] More hydrophobic molecules are retained longer on the column. For a small, polar dipeptide like H-Ala-β-Ala-OH, achieving sufficient retention and separating it from polar impurities is the primary challenge.

Causality Behind Experimental Choices

-

Stationary Phase (Column): A C18-bonded silica column is the workhorse for peptide analysis.[9] The long alkyl chains provide the necessary hydrophobicity for retaining the peptide. For highly polar peptides, a column with high surface area and carbon load is preferable to maximize interaction and retention.

-

Mobile Phase Modifier: Trifluoroacetic acid (TFA) at a low concentration (0.1%) is used as an ion-pairing agent. It forms a neutral ion pair with the positively charged amino groups of the peptide at low pH (~2-3), which increases the peptide's overall hydrophobicity and enhances its retention on the C18 column.[10] This also sharpens peaks and improves resolution.

-

Detection: Peptides absorb UV light strongly at low wavelengths (210-230 nm) due to the presence of the peptide bond.[2] Detection at ~214 nm provides high sensitivity for quantifying the main peptide and any impurities containing a peptide bond.

Protocol: RP-HPLC Purity Assay

-